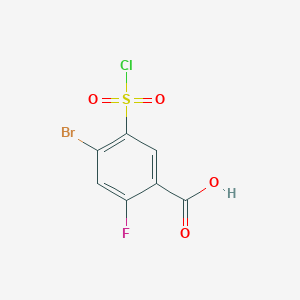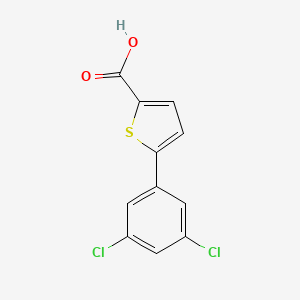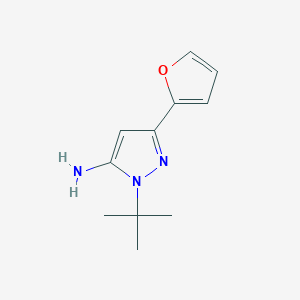
2-Tert-butyl-5-(furan-2-yl)pyrazol-3-amine
Overview
Description
“2-Tert-butyl-5-(furan-2-yl)pyrazol-3-amine” is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol. It belongs to the class of compounds known as 5-amino-pyrazoles, which are potent reagents in organic and medicinal synthesis .
Synthesis Analysis
5-Amino-pyrazoles, including “2-Tert-butyl-5-(furan-2-yl)pyrazol-3-amine”, are synthesized through a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These compounds serve as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .Molecular Structure Analysis
The molecular structure of “2-Tert-butyl-5-(furan-2-yl)pyrazol-3-amine” is characterized by a pyrazole ring substituted with a tert-butyl group and a furan ring. Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Molecular Dimerization and Hydrogen Bond Interactions
Research by Zheng et al. (2010) on 3,5-diaryl-1H-pyrazoles, including compounds with structural elements similar to "2-Tert-butyl-5-(furan-2-yl)pyrazol-3-amine," demonstrates the formation of molecular dimers through N–H···N, N–H···O, and O–H···N hydrogen bonds. These findings suggest potential applications in molecular self-assembly and nanotechnology, where specific intermolecular interactions are crucial for constructing complex structures (Zheng, Wang, & Fan, 2010).
Reactivity and Derivative Synthesis
Mironovich and Shcherbinin (2014) explored the reactivity of pyrazolotriazine derivatives, related to "2-Tert-butyl-5-(furan-2-yl)pyrazol-3-amine," under various conditions to form amides. This research underlines the compound's versatility in organic synthesis, potentially useful in developing new pharmaceuticals or materials (Mironovich & Shcherbinin, 2014).
Antinociceptive and Antimicrobial Activities
A study by Siutkina et al. (2019) on derivatives of furan-containing compounds shows antinociceptive and antimicrobial activities, indicating potential applications in developing new analgesic and antibacterial agents (Siutkina et al., 2019).
Catalysts for Polymerization
Research by Matiwane, Obuah, and Darkwa (2020) on pyrazolyl compounds in zinc(II) carboxylate complexes shows activity as catalysts for copolymerization of CO2 and cyclohexene oxide. This suggests applications in environmentally friendly polymer production (Matiwane, Obuah, & Darkwa, 2020).
Green Synthetic Chemistry
A study focusing on the protection of secondary amine in pyrazole nucleus using PEG-400 and Boc as a catalyst highlights a green approach toward the synthesis of compounds with anticancer potentials. This reflects the compound's relevance in developing novel anticancer agents through environmentally friendly methods (2020).
Future Directions
properties
IUPAC Name |
2-tert-butyl-5-(furan-2-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-11(2,3)14-10(12)7-8(13-14)9-5-4-6-15-9/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMKRDKRCMJLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-3-(furan-2-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517778.png)
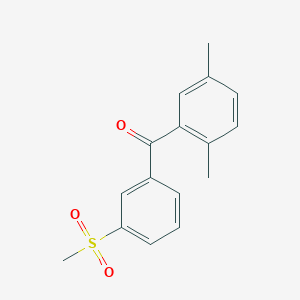
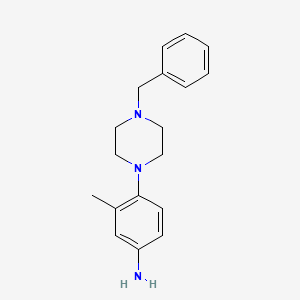
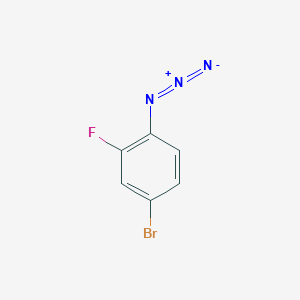

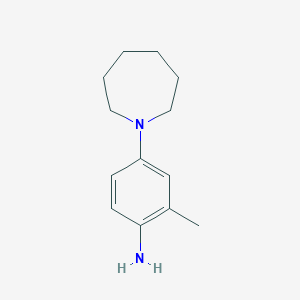
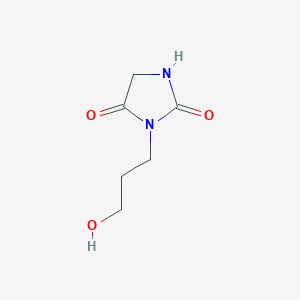
![Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate](/img/structure/B1517791.png)
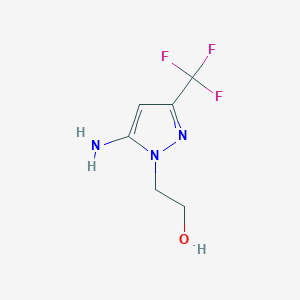

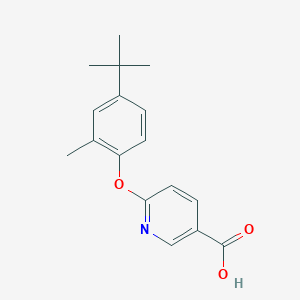
![2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid](/img/structure/B1517798.png)
